Cas no 86-96-4 (Benzoyleneurea)

Benzoyleneurea has antibacterial activity Benzoyleneurea scaffolds are often used as inhibitors for the synthesis of novel pggtase-i
Benzoyleneurea structure
Benzoyleneurea structure
Benzoyleneurea
86-96-4
C8H6N2O2
162.145441532135
MFCD00006699
34399
64048

Benzoyleneurea Properties

Names and Identifiers

    • Quinazoline-2,4(1H,3H)-dione
    • Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
    • 2,4-dihydroxy quinazoline
    • (1h,3h)quinazolinedione-2,4
    • 2,4-dioxotetrahydroquinazoline
    • 2,4-quinazolinedione
    • 2-keto-4-quinazolinone
    • benzouracil
    • 1H-QUINAZOLINE-2,4-DIONE
    • 2,4-DIKETOTETRAHYDROQUINAZOLINE
    • 2,4(1H,3H)-QUINAZOLINEDIONE
    • Quinazoline-2,4-dione
    • (1H,3H)-quinazoline-2,4-dione
    • quinazolinedione
    • Benzoyleneurea
    • 1H,3H-quinazoline-2,4-dione
    • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
    • 4-Dihydroxy quinazoline
    • ghko
    • quinazolin-2,4(1H,3H)-dione
    • Quinazolin-2,4-dione
    • Quinazoline-2,4-diol
    • 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
    • (1H,3H)Quinazoline dione-2,4
    • BBL025915
    • SMR000439476
    • AM20041255
    • (1H,3H)Quinazoline dione-2,4 [French]
    • Q27252014
    • 4-hydroxyquinazolone
    • DTXSID30235343
    • hydroxyquinazolinone
    • AC-3003
    • HMS1759I11
    • HY-N7089
    • SDCCGMLS-0065795.P001
    • PDSP1_000044
    • 2,3H)-Quinazolinedione
    • Maybridge1_000647
    • LS-140105
    • 1,2,3,4-Tetrahydroquinazoline-2,4-dione
    • BP-12382
    • STK336418
    • AI3-28016
    • benzoylene urea
    • s5166
    • (1H )-Quinazolin-2,4-dione
    • NSC2108
    • 2,4(1H,3H)-Quinazalinendione
    • 86-96-4
    • BENZOYLENUREA
    • CCG-266295
    • InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
    • HMS2803E07
    • F1962-0235
    • MLS000762991
    • 18K00A531C
    • WLN: T66 BMVMVJ
    • 2,4-QUINAZOLINEDIOL
    • (1H,4
    • PDSP2_000044
    • 2,4(1H, 3H)-Quinazolinedione
    • Z57177786
    • EINECS 201-712-6
    • AB00174126-06
    • NSC 2108
    • (1H,3H)-quinazolin-2,4-dion
    • AKOS003615369
    • FT-0622755
    • UNII-18K00A531C
    • NCGC00246521-01
    • Y-THYMINE
    • D06XVV
    • 1094158-39-0
    • 2.4(1H,3H)-Quinazolinedione
    • Fenazaquin metabolite NN5
    • 1,3,4-Tetrahydroquinazoline-2,4-dione
    • BB 0305523
    • AH-740/03933012
    • CHEMBL421646
    • NSC-2108
    • Oprea1_764687
    • 1H-Quinazoline-2,4-dione (Benzoylenurea)
    • VU0350055-3
    • BDBM50106196
    • 2,4-Dihydroxyquinazoline
    • SY003536
    • HMS543F09
    • CS-0008444
    • hydroxyquinazolone
    • SCHEMBL37945
    • FS-2867
    • 2,4(1H,-3H)-quinazolinedione
    • quinazolin-2,4-diol
    • F3173-0012
    • EN300-17895
    • Urea, benzoylene-
    • STK574725
    • B3381
    • Benzoyleneurea, 97%
    • MFCD00006699
    • AKOS000120498
    • 2-Hydroxy-3,4-dihydroquinazolin-4-one
    • yT
    • L3N
    • CHEBI:198582
    • NS00010197
    • 1~{H}-quinazoline-2,4-dione
    • 4-hydroxy-3H-quinazolin-2-one
    • quinazoline, 2,4-hydroxy-
    • DB-001067
    • DB-335468
    • +Expand
    • MFCD00006699
    • SDQJTWBNWQABLE-UHFFFAOYSA-N
    • 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
    • O=C1NC2C(=CC=CC=2)C(=O)N1
    • 383776

Computed Properties

  • 162.04300
  • 2
  • 4
  • 0
  • 162.042927
  • 12
  • 227
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 12
  • 0
  • 58.2

Experimental Properties

  • 0.21640
  • 65.72000
  • 1.5770 (estimate)
  • 288.82°C (rough estimate)
  • 354°C(lit.)
  • 491.9 °C at 760 mmHg
  • ammonium hydroxide: soluble10mg/mL
  • Powder
  • Soluble in alcohol, insoluble in water
  • 217(EtOH)(lit.)
  • 1.3264 (rough estimate)

Benzoyleneurea Security Information

  • VA1390000
  • 2
  • S24/25-S22
  • NONH for all modes of transport
  • H303
  • P312
  • warning
  • Sealed in dry,Room Temperature
  • Warning

Benzoyleneurea Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzoyleneurea Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034YU-5g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
5g
$4.00 2024-04-21
A2B Chem LLC
AB45606-5g
2,4(1H,3H)-Quinazolinedione
86-96-4 95%
5g
$4.00 2024-04-19
abcr
AB178408-5 g
Benzoyleneurea; 98%
86-96-4
5 g
€66.70 2023-07-20
Ambeed
A149578-5g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
5g
$5.0 2024-05-30
Apollo Scientific
OR911378-100g
2,4(1H,3H)-Quinazolinedione
86-96-4 98%
100g
£120.00 2023-09-02
Chemenu
CM100048-100g
quinazoline-2,4(1H,3H)-dione
86-96-4 95%+
100g
$*** 2023-05-29
Enamine
EN300-17895-0.05g
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D408950-25g
Benzoyleneurea
86-96-4 97%
25g
$155 2022-10-16
Life Chemicals
F3173-0012-2μmol
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
2μmol
$85.5 2023-07-28
S e l l e c k ZHONG GUO
S5166-25mg
Benzoyleneurea
86-96-4 99.77%
25mg
¥794.94 2023-09-15

Benzoyleneurea Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethylene glycol ;  24 h, 1 bar, 60 °C
Reference
Room-temperature conversion of CO2 into quinazoline-2,4(1H,3H)-dione using deep eutectic solvents at atmospheric pressure with high efficiency
Chen, Yu; et al, Reaction Chemistry & Engineering, 2022, 7(9), 1968-1977

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Phosphonium, tributylethyl-, salt with 1-methyl-2,4-imidazolidinedione (1:1) ;  30 h, 0.1 MPa, 353.15 K
Reference
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions
Chen, Tingting; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10699-10711

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Carbon dioxide Solvents: Water ;  rt → 150 °C; 5 h, 5 MPa, 150 °C
Reference
Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
Rasal, Kalidas B.; et al, Organic Process Research & Development, 2016, 20(12), 2067-2073

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, pH 10, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold
Deng, Xinxian ; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(18), 3970-3974

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  pH 10, reflux
Reference
Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain
Li, Wenlong; et al, Bioorganic Chemistry, 2019, 83, 380-390

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diglyme ;  5 h, reflux
Reference
Synthesis and Characterization of New Bistriazole Quinazolinediones and their Urease Inhibition Activities
Akyuz, Gulay; et al, Letters in Organic Chemistry, 2023, 20(3), 258-264

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfur Solvents: Tetrahydrofuran
Reference
Facile synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazolines by sulfur-assisted carbonylation with carbon monoxide
Miyata, Toshiyuki; et al, Heteroatom Chemistry, 1991, 2(4), 473-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol
Reference
Salcomine
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfur Solvents: Dimethylformamide
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient synthesis of heterocycles by sulfur-assisted carbonylation at ordinary pressure and temperature
Mizuno, Takumi; et al, Heteroatom Chemistry, 1994, 5, 437-40

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethylacetamide ;  3 min; rt
Reference
A green, facile, and one-pot synthesis of 2,4-(1H,3H)-quinazolinediones under microwave irradiations
Nikpour, Farzad; et al, Chemistry Letters, 2005, 34(10), 1438-1439

Synthetic Circuit 11

Reaction Conditions
1.1 3 h, 180 °C; 180 °C → 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents
Prabhakar, V.; et al, Organic Chemistry: Current Research, 2016, 5(4), 174/1-174/14

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Water
Reference
4H-3,1-Benzoxazin-4-ones. II. Reaction of 1,2-dihydro-2-imino-4H-3,1-benzoxazin-4-ones with nucleophilic reagents and their conversion to 1,2,3,4-tetrahydroquinazoline-2,4-diones; mechanism of condensation reactions of the carboxyl group triggered by carbodiimides
Doleschall, Gabor; et al, Monatshefte fuer Chemie, 1964, 95(4-5), 1068-82

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  20 min, 130 °C
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  15 min, reflux
3.2 Reagents: Acetic acid ;  acidified
Reference
Oxidative Ring Expansion of Spirocyclic Oxindole Derivatives
Bergman, Jan; et al, Journal of Organic Chemistry, 2014, 79(19), 9065-9073

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  30 min, reflux
1.2 2 h, reflux
Reference
One-pot Syntheses of Some New 2,4(1H,3H)-quinazolinedione Derivatives in the Absence of Catalyst
Mohammadi, Ali Asghar, Journal of Heterocyclic Chemistry, 2017, 54(3), 2075-2078

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 10 min, 50 - 60 °C
Reference
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Reference
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
Reference
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Tetrahydrofuran ;  11 h, 2 MPa, 170 °C
Reference
Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation of o-nitrobenzamides
Wu, Xiaowei; et al, Tetrahedron Letters, 2010, 51(11), 1500-1503

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Palladium complex-catalyzed intermolecular reductive N-heterocyclization: novel synthesis of quinazoline derivatives from 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide
Akazome, Motohiro; et al, Journal of Organometallic Chemistry, 1995, 494(1-2), 229-33

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  rt
Reference
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; et al, Journal of Organic Chemistry, 2010, 75(15), 5126-5133

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Reference
Oxidative cyclization of diamides by phenyliodoso acetate
Beckwith, Athelstan L. J.; et al, Australian Journal of Chemistry, 1990, 43(3), 451-61

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
Reference
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Urea Solvents: Dimethylformamide
Reference
Syntheses of heterocycles. LXXXIX. Reactions of isatoic anhydride with derivatives of urea and thiourea
Kappe, Thomas; et al, Monatshefte fuer Chemie, 1967, 98(1), 214-18

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Urea ;  rt
Reference
Synthesis and analgesic activity of 6-amino-2-piperazinylquinazolines
Kornylov, A. Yu.; et al, Visnik Odes'koho Natsional'noho Universitetu, 2021, 26(1), 74-84

Synthetic Circuit 25

Reaction Conditions
Reference
Product class 13: quinazolines
Kikelj, D., Science of Synthesis, 2004, 16, 573-749

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 7
Reference
Synthesis, spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione
Kesternich, Viictor; et al, Journal of the Chilean Chemical Society, 2013, 58(3), 1817-1819

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  25 min, 50 - 60 °C
Reference
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  45 min, 80 °C; 80 °C → rt
Reference
Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid
Wang, Shu-Liang; et al, Synthetic Communications, 2012, 42(3), 341-349

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ;  rt → 40 °C; overnight, 40 °C
Reference
A radical approach for the selective C-H borylation of azines
Kim, Ji Hye; et al, Nature (London, 2021, 595(7869), 677-683

Benzoyleneurea Raw materials

Benzoyleneurea Preparation Products

Benzoyleneurea Suppliers

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(CAS:86-96-4)Benzoyleneurea
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99%/99%
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154.0/288.0